2,3-Dibromo-2,3-dimethylbutane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

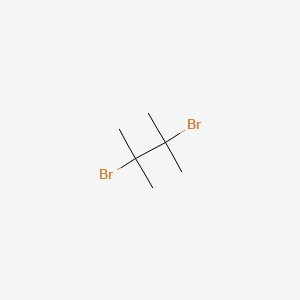

2D Structure

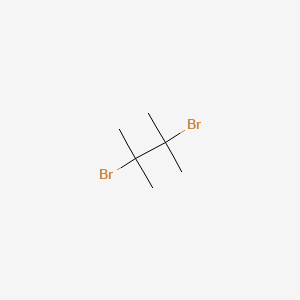

3D Structure

属性

IUPAC Name |

2,3-dibromo-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWZEFFWWOMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334770 | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-81-0 | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-2,3-dimethylbutane: Structure, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dibromo-2,3-dimethylbutane, a vicinal dihalide of significant interest in synthetic organic chemistry. The document details its chemical structure, physical and spectroscopic properties, and key chemical transformations. Detailed experimental protocols for its synthesis and characterization are provided, alongside illustrative diagrams of its reaction pathways to facilitate understanding and practical application in a laboratory setting. All quantitative data has been summarized in structured tables for ease of reference.

Introduction

This compound, also known as sym-dibromotetramethylethane or pinacol (B44631) dibromide, is a halogenated alkane with the chemical formula C₆H₁₂Br₂.[1] Its structure is characterized by a butane (B89635) backbone with two bromine atoms and two methyl groups attached to the C2 and C3 carbons. This sterically hindered molecule serves as a valuable precursor in various organic syntheses, particularly in the formation of alkenes and dienes through elimination reactions. Understanding its properties and reactivity is crucial for its effective utilization in the development of novel chemical entities and synthetic methodologies.

Molecular Structure and Identification

The structure of this compound features a central carbon-carbon single bond connecting two quaternary carbons, each bonded to a bromine atom and two methyl groups.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the reported values, particularly for boiling point, density, and refractive index, are estimates.

| Property | Value | Reference |

| Physical State | White to off-white powder or crystals | [2] |

| Melting Point | 168 °C | [3] |

| Boiling Point | 207.32 °C (estimate) | [3] |

| Density | 1.6487 g/cm³ (estimate) | [3] |

| Flash Point | 56.3 °C | [3] |

| Refractive Index | 1.5012 (estimate) | [3] |

| LogP | 3.33340 | [3] |

| Storage Temperature | Refrigerator (2-8 °C) | [2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | ~2.02 | Singlet | Due to the symmetry of the molecule, all 12 protons on the four methyl groups are chemically equivalent. |

| ¹³C NMR | Not explicitly found, but two signals are expected. | - | One signal for the four equivalent methyl carbons and another for the two equivalent quaternary carbons bonded to bromine. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of functional groups other than C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2940-2880 | C-H stretch (from CH₃ groups) | Strong |

| 1480-1365 | C-H bend (from CH₃ groups) | Strong |

| Below 800 | C-Br stretch | Medium to Strong |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 244 (and isotopes) | Molecular ion peak (M⁺), C₆H₁₂Br₂⁺ (presence of bromine isotopes will lead to a characteristic pattern) |

| 165/163 | Loss of a bromine radical, [C₆H₁₂Br]⁺ |

| 83 | [C₆H₁₁]⁺ fragment |

Synthesis and Key Reactions

This compound is typically synthesized by the bromination of 2,3-dimethyl-2-butene (B165504). Its primary reactions involve the elimination of the two bromine atoms.

Synthesis of this compound

The synthesis involves the electrophilic addition of bromine across the double bond of 2,3-dimethyl-2-butene.

Synthesis of this compound

Debromination with Zinc Dust

Treatment of this compound with zinc dust results in an E2 elimination reaction to yield 2,3-dimethyl-2-butene.

Debromination with Zinc Dust

Dehydrohalogenation with Alcoholic KOH

Reaction with a strong base like alcoholic potassium hydroxide (B78521) (KOH) leads to a double dehydrohalogenation to form 2,3-dimethyl-1,3-butadiene.

Dehydrohalogenation with Alcoholic KOH

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

2,3-Dimethyl-2-butene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium metabisulfite (B1197395) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethyl-2-butene in dichloromethane.

-

Prepare a solution of bromine in dichloromethane.

-

Cool the flask containing the alkene solution in an ice bath.

-

Add the bromine solution dropwise to the alkene solution with constant stirring. The disappearance of the bromine color indicates the reaction is proceeding.

-

Continue the addition until a faint bromine color persists.

-

Wash the reaction mixture with sodium metabisulfite solution to remove any unreacted bromine.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Place a small amount of the crystalline this compound into a capillary tube and compact the sample.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of approximately 2-3 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

NMR Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

Procedure:

-

Dissolve a small amount of this compound in deuterated chloroform in an NMR tube.

-

Add a small amount of tetramethylsilane as an internal standard.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared Spectroscopy

Apparatus:

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Apparatus:

-

Mass spectrometer (e.g., GC-MS or direct infusion)

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent if using GC-MS.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum using electron ionization (EI) or another appropriate ionization technique.

Safety and Handling

This compound is classified as a skin and eye irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile reagent in organic synthesis. This guide has provided a detailed overview of its structure, properties, and key chemical transformations, supplemented with practical experimental protocols. The presented information, including tabulated data and reaction diagrams, is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to safely and effectively utilize this compound in their work.

References

A Comprehensive Technical Guide to the Synthesis of 2,3-dibromo-2,3-dimethylbutane from 2,3-dimethyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of 2,3-dibromo-2,3-dimethylbutane, a vicinal dihalide, through the electrophilic addition of bromine to 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene). This reaction is a classic example of alkene halogenation and serves as a fundamental transformation in organic synthesis. This guide covers the underlying reaction mechanism, a detailed experimental protocol, and relevant chemical data.

Reaction Mechanism: Electrophilic Addition

The bromination of 2,3-dimethyl-2-butene proceeds via an electrophilic addition mechanism. The electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, attacking the bromine molecule (Br₂). This initiates the formation of a cyclic bromonium ion intermediate. The reaction concludes with the nucleophilic attack of the resulting bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion ring, leading to the formation of the dibrominated product.[1] The attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition.

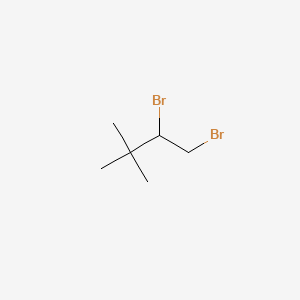

Caption: Reaction mechanism for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The quantitative data for the primary reactant and the final product are summarized below for reference and characterization purposes.

Table 1: Physical and Chemical Properties

| Property | 2,3-Dimethyl-2-butene (Reactant) | This compound (Product) |

| CAS Number | 563-79-1 | 594-81-0[2] |

| Molecular Formula | C₆H₁₂ | C₆H₁₂Br₂[2] |

| Molecular Weight | 84.16 g/mol | 243.97 g/mol [2][3] |

| Appearance | Colorless liquid | White to off-white crystalline solid[3] |

| Boiling Point | 73 °C | ~207 °C (estimate) |

| Melting Point | -74 °C | ~168 °C |

| Density | 0.708 g/mL | ~1.65 g/cm³ (estimate) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value / Description |

| ¹H NMR | A single peak is expected due to the chemical equivalence of all 12 protons. |

| ¹³C NMR | Two peaks are expected: one for the four equivalent methyl carbons and one for the two equivalent quaternary carbons bonded to bromine. |

| Mass Spec (EI) | Key fragments would correspond to the loss of bromine atoms from the molecular ion. |

| IR Spectrum | Characterized by C-H stretching and bending vibrations. The C-Br stretch appears in the fingerprint region. |

Experimental Protocol

This section details a representative laboratory procedure for the synthesis of this compound.

3.1. Materials and Reagents

-

2,3-Dimethyl-2-butene (≥99%)

-

Bromine (Br₂) or Pyridinium tribromide

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

10% Sodium metabisulfite (B1197395) solution (Na₂S₂O₅)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

3.2. Equipment

-

Round-bottom flask (e.g., 100 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard glassware

3.3. Reaction Procedure

-

Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Reactant Preparation: Dissolve 2,3-dimethyl-2-butene (e.g., 5.0 g, 59.4 mmol) in an inert solvent such as dichloromethane (20 mL). Cool the flask in an ice bath.

-

Bromine Solution: In a separate container, prepare a solution of bromine (e.g., 3.1 mL, 9.5 g, 59.4 mmol) in 10 mL of the same inert solvent.

-

Addition: Transfer the bromine solution to the dropping funnel. Add the bromine solution dropwise to the stirred, cooled solution of the alkene over 20-30 minutes. The characteristic red-brown color of bromine should disappear almost instantly upon addition.[4] The rate of addition should be controlled to manage the slight exotherm.

-

Reaction Completion: Continue stirring for an additional 15-20 minutes after the addition is complete. The reaction is considered complete when the faint bromine color persists.

-

Quenching: To consume any excess bromine, add 10% sodium metabisulfite solution dropwise until the mixture is colorless.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield a white crystalline solid.

3.4. Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[5]

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

The reaction is exothermic and should be cooled appropriately.

Experimental Workflow Visualization

The logical flow of the experimental procedure is outlined in the diagram below.

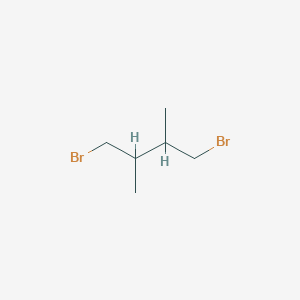

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. 2 3 dimethyl but2ene when reacted with bromine forms class 11 chemistry CBSE [vedantu.com]

- 2. This compound [stenutz.eu]

- 3. Page loading... [guidechem.com]

- 4. Sciencemadness Discussion Board - 2,3-dimethyl-2-butene chemistry - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-2,3-dimethylbutane, a vicinal dihalide, serves as a valuable substrate in synthetic organic chemistry. Its sterically hindered structure and the presence of two reactive bromine atoms on tertiary carbons dictate its unique chemical behavior, particularly in elimination reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of its reaction pathways. The quantitative data is systematically organized to facilitate easy reference and comparison for professionals in research and development.

Physical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature. Its physical properties are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental setups.

Table 1: Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Br₂ | [1] |

| Molecular Weight | 243.97 g/mol | [1] |

| Melting Point | 167-168 °C | [2] |

| Boiling Point | 172 °C (at 18 mmHg) | |

| Density (estimate) | 1.6487 g/cm³ | [2] |

| Flash Point (estimate) | 56.3 °C | [2] |

| Physical Form | Crystalline Powder | |

| Solubility | Insoluble in water, soluble in organic solvents like acetone (B3395972) and dichloromethane (B109758). | |

| Storage Temperature | 2-8 °C, in a dark place under an inert atmosphere. |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | A single peak is expected due to the symmetrical nature of the molecule, where all 12 protons on the four methyl groups are chemically equivalent. | [3] |

| ¹³C NMR | Expected to show two peaks: one for the four equivalent methyl carbons and one for the two equivalent quaternary carbons bonded to bromine. | |

| Infrared (IR) Spectroscopy | Dominated by C-H stretching and bending vibrations. The absence of peaks above 3000 cm⁻¹ indicates the lack of O-H, N-H, or sp/sp² C-H bonds. | |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). |

Chemical Properties and Reactions

The chemical reactivity of this compound is primarily characterized by elimination reactions, driven by the steric hindrance around the carbon-bromine bonds and the stability of the resulting alkene.

Synthesis via Bromination of 2,3-Dimethyl-2-butene (B165504)

The most common method for synthesizing this compound is through the electrophilic addition of bromine (Br₂) across the double bond of 2,3-dimethyl-2-butene.[4] The reaction proceeds rapidly, with the bromine color disappearing almost instantly upon addition.[5]

Caption: Synthesis of this compound.

Dehalogenation with Zinc Dust

When heated with zinc dust, this compound undergoes dehalogenation to yield 2,3-dimethyl-2-butene.[6] Zinc acts as a reducing agent, facilitating the elimination of the two bromine atoms to form a double bond.[6] This reaction is a classic example of a vicinal dihalide reduction.

Caption: Dehalogenation with Zinc Dust.

Reaction with Sodium Iodide in Acetone

Caption: Reaction with Sodium Iodide in Acetone.

Experimental Protocols

The following protocols are based on established chemical transformations and literature descriptions. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Synthesis of this compound

This protocol is based on the bromination of 2,3-dimethyl-2-butene.[4][5]

-

Materials:

-

2,3-dimethyl-2-butene

-

Bromine (Br₂)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Sodium metabisulfite (B1197395) or sodium sulfite (B76179) solution (for quenching)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

Dissolve a known quantity of 2,3-dimethyl-2-butene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

In a separate container, prepare a solution of bromine in dichloromethane. The molar equivalent of bromine should be approximately 1:1 with the alkene.

-

Slowly add the bromine solution to the stirred alkene solution dropwise using a dropping funnel. The disappearance of the bromine color should be almost instantaneous.[5] Maintain the temperature of the reaction mixture using the ice bath.

-

Continue the addition until a faint brown or orange color persists, indicating a slight excess of bromine.

-

Once the reaction is complete, quench any remaining bromine by washing the reaction mixture with a sodium metabisulfite or sodium sulfite solution until the organic layer is colorless.

-

Separate the organic layer, wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product is a solid. It can be purified by recrystallization from a suitable solvent if necessary. The melting point of the purified product should be approximately 168 °C.[5]

-

Dehalogenation with Zinc Dust

This protocol describes the elimination reaction to form an alkene.[6]

-

Materials:

-

This compound

-

Zinc dust

-

Ethanol (B145695) or acetic acid (as solvent)

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

-

Procedure:

-

In a round-bottom flask, place this compound, an excess of zinc dust, and a suitable solvent such as ethanol or acetic acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove excess zinc and zinc bromide salts.

-

The product, 2,3-dimethyl-2-butene, is volatile. It can be isolated from the filtrate by distillation.

-

Reaction with Sodium Iodide in Acetone

This protocol is based on the Finkelstein reaction followed by elimination.[9]

-

Materials:

-

This compound

-

15% solution of sodium iodide in acetone

-

Test tubes or a small reaction flask

-

Stopper

-

-

Procedure:

-

Place a small amount of this compound into a test tube or reaction flask.

-

Add a 15% solution of sodium iodide in acetone to the substrate.[9]

-

Stopper the vessel and shake to mix the contents.

-

Observe the reaction mixture. The formation of a precipitate (sodium bromide, which is poorly soluble in acetone) and a change in color due to the formation of iodine (I₂) are indicative of the reaction's progress.

-

The reaction can be allowed to proceed at room temperature or gently warmed to increase the rate.

-

The product, 2,3-dimethyl-2-butene, can be isolated from the reaction mixture after workup, which typically involves removing the precipitate by filtration and partitioning the filtrate between water and a low-boiling organic solvent to extract the alkene.

-

Safety and Handling

This compound is an irritant. It is important to avoid contact with skin and eyes. Handle the compound in a well-ventilated area, preferably a fume hood. Store the container tightly closed in a dry, cool, and well-ventilated place. In case of accidental exposure, follow standard laboratory safety protocols.

Conclusion

This compound is a sterically congested vicinal dihalide with well-defined physical properties and predictable chemical reactivity. Its synthesis from 2,3-dimethyl-2-butene and its characteristic elimination reactions with zinc dust or sodium iodide in acetone make it a useful model compound for studying reaction mechanisms and a potential intermediate in targeted organic synthesis. The data and protocols presented in this guide are intended to support further research and development involving this compound.

References

- 1. This compound | C6H12Br2 | CID 521884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2 3 dimethyl but2ene when reacted with bromine forms class 11 chemistry CBSE [vedantu.com]

- 5. Sciencemadness Discussion Board - 2,3-dimethyl-2-butene chemistry - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is .. [askfilo.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

- 9. webassign.net [webassign.net]

A Comprehensive Guide to the IUPAC Nomenclature of C6H12Br2 Vicinal Dibromides

This technical guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for all vicinal dibromide isomers with the molecular formula C6H12Br2. This document is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of the structural diversity and systematic naming of these halogenated hydrocarbons.

Introduction to Vicinal Dibromides and IUPAC Nomenclature

Vicinal dibromides are organic compounds containing two bromine atoms attached to adjacent carbon atoms. The systematic naming of these compounds follows the IUPAC rules of nomenclature, which ensure that each distinct compound has a unique and unambiguous name. The process involves identifying the longest continuous carbon chain (the parent alkane), numbering the chain to give the bromine substituents the lowest possible locants, and specifying the positions of the bromine atoms.

The molecular formula C6H12Br2 corresponds to a saturated acyclic alkane structure with two bromine atoms. There are twelve constitutional isomers for vicinal dibromides of this formula, each with a unique IUPAC name.

Constitutional Isomers of C6H12Br2 Vicinal Dibromides

The constitutional isomers are categorized based on their carbon skeleton. For a six-carbon alkane, the possible skeletons are hexane, methylpentane, and dimethylbutane.

Data Presentation: IUPAC Names of C6H12Br2 Vicinal Dibromide Isomers

The following table summarizes all constitutional isomers of vicinal dibromides with the formula C6H12Br2, along with their systematic IUPAC names.

| Carbon Skeleton | IUPAC Name |

| Hexane | 1,2-Dibromohexane[1][2][3] |

| 2,3-Dibromohexane[4][5][6][7][8] | |

| 3,4-Dibromohexane[9][10][11][12] | |

| Methylpentane | 1,2-Dibromo-2-methylpentane |

| 1,2-Dibromo-3-methylpentane[13] | |

| 1,2-Dibromo-4-methylpentane[14][15][16] | |

| 2,3-Dibromo-2-methylpentane[17][18] | |

| 2,3-Dibromo-3-methylpentane[19][20] | |

| 2,3-Dibromo-4-methylpentane[21] | |

| Dimethylbutane | 1,2-Dibromo-2,3-dimethylbutane[22][23][24] |

| 1,2-Dibromo-3,3-dimethylbutane[25][26][27][28] | |

| 2,3-Dibromo-2,3-dimethylbutane[29][30][31] |

Stereoisomerism in C6H12Br2 Vicinal Dibromides

Many of the constitutional isomers listed above possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). A thorough understanding of the stereochemistry is crucial for applications in stereospecific synthesis and drug development.

-

Chiral Centers : A carbon atom is chiral if it is bonded to four different groups.

-

Enantiomers : Stereoisomers that are non-superimposable mirror images of each other.

-

Diastereomers : Stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters.

-

Meso Compounds : Achiral compounds that have chiral centers and a plane of symmetry.

For example, 2,3-dibromohexane (B1593665) has two chiral centers (at C2 and C3) and therefore exists as two pairs of enantiomers.[4][5] Similarly, 3,4-dibromohexane (B106768) has two chiral centers and can exist as enantiomeric pairs and a meso form.[9][11] The precise stereochemistry is designated using the (R/S) notation in the IUPAC name, such as (2R,3R)-2,3-dibromohexane.[4]

Experimental Protocols

The determination of IUPAC names is a theoretical process based on established nomenclature rules. As such, experimental protocols for synthesis or analysis are not directly relevant to the scope of this guide, which focuses on nomenclature. The synthesis of these compounds, however, typically involves the bromination of the corresponding alkene.

Visualization of Isomeric Relationships

To illustrate the logical relationship between the different constitutional isomers, the following diagram classifies them based on their parent carbon skeleton.

Caption: Isomeric classification of C6H12Br2 vicinal dibromides.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Hexane, 1,2-dibromo- | C6H12Br2 | CID 102451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 1,2-dibromo- [webbook.nist.gov]

- 4. Hexane, 2,3-dibromo-, threo | C6H12Br2 | CID 6430979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromohexane | C6H12Br2 | CID 522124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R,3S)-2,3-dibromohexane | C6H12Br2 | CID 92178681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. lookchem.com [lookchem.com]

- 9. Hexane, 3,4-dibromo-, (R*,S*)- | C6H12Br2 | CID 6429402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (4S)-3,4-dibromohexane | C6H12Br2 | CID 141976186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,4-Dibromohexane | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,4-Dibromohexane|C6H12Br2|Research Chemical [benchchem.com]

- 13. 3-Methyl-1,2-dibromopentane | C6H12Br2 | CID 18676197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2-Dibromo-4-methylpentane | C6H12Br2 | CID 13605937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1,2-dibromo-4-methylpentane [webbook.nist.gov]

- 16. Page loading... [guidechem.com]

- 17. Pentane, 2,3-dibromo-2-methyl-|54305-88-3|lookchem [lookchem.com]

- 18. Page loading... [wap.guidechem.com]

- 19. 3-Methyl-2,3-dibromopentane | C6H12Br2 | CID 54096666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2,3-dibromo-3-methylpentane [webbook.nist.gov]

- 21. 2,3-Dibromo-4-methylpentane | C6H12Br2 | CID 15570343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 1,2-Dibromo-2,3-dimethylbutane | C6H12Br2 | CID 15737638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. lookchem.com [lookchem.com]

- 24. 1,2-dibromo-2,3-dimethylbutane | 29916-45-8 [m.chemicalbook.com]

- 25. 1,2-Dibromo-3,3-dimethylbutane | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. (2R)-1,2-dibromo-3,3-dimethylbutane | C6H12Br2 | CID 92168013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. chembk.com [chembk.com]

- 28. PubChemLite - 1,2-dibromo-3,3-dimethylbutane (C6H12Br2) [pubchemlite.lcsb.uni.lu]

- 29. This compound | C6H12Br2 | CID 521884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. This compound [webbook.nist.gov]

An In-depth Technical Guide to 2,3-Dibromo-2,3-dimethylbutane

CAS Number: 594-81-0

This technical guide provides a comprehensive overview of 2,3-Dibromo-2,3-dimethylbutane, a halogenated alkane relevant to researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis and subsequent reactions.

Chemical and Physical Properties

This compound, also known as sym-dibromotetramethylethane or pinacol (B44631) dibromide, is a white to off-white crystalline solid. It is characterized by the chemical formula C₆H₁₂Br₂ and a molecular weight of approximately 243.97 g/mol .[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 594-81-0 | [1][2] |

| Molecular Formula | C₆H₁₂Br₂ | [1] |

| Molecular Weight | 243.97 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| IUPAC Name | This compound | [1] |

| InChI Key | KLFWZEFFWWOMIF-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C(C)(C)Br)Br | [1][2] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of contact with skin, wash with plenty of water. If eye irritation persists, seek medical attention.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in a subsequent elimination reaction are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of this compound from 2,3-Dimethyl-2-butene (B165504)

This procedure details the synthesis of the title compound via the electrophilic addition of bromine to 2,3-dimethyl-2-butene.

Materials:

-

2,3-Dimethyl-2-butene

-

Bromine

-

Alcoholic potassium hydroxide (B78521) solution

Procedure:

-

In a reaction vessel, dissolve 2,3-dimethyl-2-butene in a suitable solvent.

-

Slowly add a stoichiometric amount of bromine to the solution. The reaction is an addition reaction where the bromine molecule adds across the double bond of the alkene.

-

The reaction proceeds to form this compound.

-

The crude product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

Dehydrohalogenation to form 2,3-Dimethyl-1,3-butadiene (B165502)

This protocol describes the elimination reaction of this compound to yield a conjugated diene.

Materials:

-

This compound

-

Alcoholic potassium hydroxide (KOH) solution

Procedure:

-

Heat the this compound synthesized in the previous step with an alcoholic solution of potassium hydroxide.

-

The hydroxyl group from the alcoholic KOH acts as a strong base, abstracting beta-hydrogens.

-

Two consecutive beta-elimination reactions occur, resulting in the formation of 2,3-dimethyl-1,3-butadiene.

-

The diene product can be isolated and purified by distillation.

Reaction Workflows and Logical Relationships

The synthesis of 2,3-dimethyl-1,3-butadiene from 2,3-dimethyl-2-butene represents a multi-step synthetic pathway where this compound serves as a key intermediate. This workflow can be visualized to illustrate the sequence of reactions and the roles of different reagents.

Caption: Multi-step synthesis of 2,3-Dimethyl-1,3-butadiene.

The logical flow of the experimental work for this multi-step synthesis, from reaction setup to product purification, can also be visualized.

Caption: Experimental workflow for the two-step synthesis.

References

Formation of Bromonium Ions in Alkene Reactions: A Technical Guide

Abstract

The electrophilic addition of bromine to alkenes is a cornerstone reaction in organic synthesis, characterized by the formation of a cyclic bromonium ion intermediate. This key intermediate dictates the reaction's stereochemical outcome, leading predominantly to anti-addition products. Understanding the mechanism, the factors influencing the bromonium ion's stability and reactivity, and the experimental evidence supporting its existence is critical for researchers in organic chemistry and drug development. This guide provides an in-depth analysis of the bromonium ion formation, its mechanistic implications, relevant experimental protocols, and its significance in the stereocontrolled synthesis of complex molecules.

Introduction

The reaction of alkenes with elemental bromine (Br₂) is a fundamental electrophilic addition reaction that typically results in the formation of vicinal dibromides.[1][2] A key feature of this transformation is its high stereospecificity, which is rationalized by the formation of a three-membered ring intermediate known as the bromonium ion.[3][4] In this intermediate, the bromine atom is bonded to both carbons of the original double bond, carrying a formal positive charge.[5] The existence of this cyclic ion, first proposed to explain the observed anti-addition stereochemistry, has since been supported by extensive experimental and computational evidence, including the direct observation and isolation of stable bromonium ion derivatives.[1][4] This guide explores the core principles of bromonium ion formation and its subsequent reactions, providing a technical overview for professionals in chemical research and pharmaceutical development.

The Core Mechanism

The bromination of an alkene is a two-step process. The overall reaction involves the breaking of the carbon-carbon π bond and the Br-Br bond, and the formation of two new carbon-bromine σ bonds.[4]

Step 1: Electrophilic Attack and Formation of the Cyclic Bromonium Ion

As the bromine molecule approaches the electron-rich π system of the alkene, the Br-Br bond becomes polarized.[2][6] The alkene's π electrons act as a nucleophile, attacking the proximal, electrophilic bromine atom. Simultaneously, a lone pair on this bromine atom attacks the other carbon of the double bond, displacing the distal bromide ion (Br⁻).[6] This concerted process leads to the formation of a cyclic bromonium ion intermediate.[3][6] This three-membered ring structure prevents the formation of a discrete carbocation and subsequent rearrangements, and it shields one face of the original alkene plane.[7]

Step 2: Nucleophilic Attack and Ring Opening

In the second step, the bromide ion (Br⁻) generated in the first step acts as a nucleophile. It attacks one of the two carbons of the bromonium ion from the side opposite to the bridging bromine atom.[8] This backside attack, analogous to an Sₙ2 reaction, forces the ring to open and results in the two bromine atoms being on opposite faces of the molecule, a configuration known as anti-addition.[1][6]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic Addition of Bromine to Tetramethylethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition of bromine to tetramethylethylene (2,3-dimethyl-2-butene) is a cornerstone reaction in organic chemistry, illustrating the reactivity of highly substituted alkenes. This technical guide provides a comprehensive overview of this reaction, including its mechanism, kinetics, stereochemistry, and a detailed experimental protocol. Quantitative data is summarized for clarity, and key pathways are visualized to facilitate a deeper understanding of the molecular transformations involved. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

The addition of halogens to alkenes is a fundamental transformation in organic synthesis, providing a direct route to vicinal dihalides. These products serve as versatile intermediates for further functionalization. Tetramethylethylene, a sterically hindered and electron-rich alkene, exhibits high reactivity towards electrophiles like bromine. The reaction proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate, leading to a product with specific stereochemical outcomes. Understanding the nuances of this reaction is crucial for predicting and controlling the synthesis of complex molecules.

Reaction Mechanism and Stereochemistry

The electrophilic addition of bromine to tetramethylethylene proceeds through a two-step mechanism.

Step 1: Formation of the Bromonium Ion

As a nonpolar bromine molecule approaches the electron-rich π-bond of tetramethylethylene, the alkene's electron cloud induces a dipole in the bromine molecule. The polarized bromine molecule then acts as an electrophile. The π-electrons of the alkene attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. This three-membered ring is characterized by the sharing of the positive charge between the two carbon atoms and the bromine atom.

Step 2: Nucleophilic Attack by the Bromide Ion

The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromine bridge (anti-addition) due to steric hindrance and the nature of the SN2-like ring-opening. This results in the formation of the vicinal dibromide, 2,3-dibromo-2,3-dimethylbutane.

Due to the symmetrical nature of both the starting alkene and the bromonium ion intermediate, the attack of the bromide ion on either of the two carbons of the bromonium ion ring is equally probable and leads to the same achiral product.

Quantitative Data

While specific kinetic data for the bromination of tetramethylethylene is not extensively available in readily accessible literature, the relative rate of this reaction is significantly higher than that of less substituted alkenes. This is attributed to the electron-donating effect of the four methyl groups, which stabilize the partial positive charge that develops on the double-bond carbons in the transition state leading to the bromonium ion. One study has indicated that tetramethylethylene reacts with bromine at a rate approximately 14 times greater than a less substituted alkene under similar conditions.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR (Proton NMR) | A single peak is observed due to the magnetic equivalence of all 12 protons of the four methyl groups. The chemical shift will vary depending on the solvent used. |

| ¹³C NMR (Carbon NMR) | Two distinct signals are expected: one for the four equivalent methyl carbons and another for the two equivalent quaternary carbons bonded to bromine. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a compound containing two bromine atoms (approximately equal intensity for M, M+2, and a smaller M+4 peak). Key fragmentation patterns would involve the loss of bromine atoms and methyl groups.[1] |

| Infrared (IR) Spectroscopy | The spectrum will be characterized by the absence of a C=C stretching vibration (typically around 1640-1680 cm⁻¹) and the presence of C-Br stretching vibrations.[1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Tetramethylethylene (2,3-dimethyl-2-butene)

-

Bromine

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetramethylethylene in dichloromethane. The reaction should be carried out in a well-ventilated fume hood.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. The addition should be continued until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

-

Quenching: After the addition is complete, add a saturated solution of sodium thiosulfate to quench any unreacted bromine. The solution should become colorless.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation and Purification: Filter to remove the drying agent. The solvent can be removed by rotary evaporation to yield the crude product. The product, this compound, is a solid and can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.

Visualizations

Reaction Mechanism Pathway

Caption: Mechanism of bromine addition to tetramethylethylene.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The electrophilic addition of bromine to tetramethylethylene is a rapid and efficient reaction that yields this compound. The reaction proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. The high reactivity of tetramethylethylene is a direct consequence of the stabilizing effect of the four methyl groups on the electron-deficient transition state. The provided experimental protocol offers a reliable method for the synthesis of the vicinal dibromide, a valuable intermediate for further synthetic transformations. This guide serves as a comprehensive resource for understanding and utilizing this important reaction in a laboratory setting.

References

Theoretical Exploration of 2,3-Dibromo-2,3-dimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-2,3-dimethylbutane is a vicinal dibromide whose structure and reactivity provide a compelling case study for theoretical and mechanistic organic chemistry. Its sterically hindered nature, arising from the four methyl groups on the butane (B89635) backbone, influences its conformational preferences and the pathways of its chemical transformations. This technical guide delves into the theoretical underpinnings of this compound, exploring its molecular structure, conformational landscape, and key reaction mechanisms. While direct computational studies on this specific molecule are limited in the public domain, this guide synthesizes available experimental data with theoretical principles and computational findings from analogous systems to provide a comprehensive overview.

Molecular Structure and Properties

This compound, with the chemical formula C₆H₁₂Br₂, possesses a symmetrical structure with two tertiary carbons, each bonded to a bromine atom and two methyl groups.

| Property | Value |

| Molecular Formula | C₆H₁₂Br₂ |

| Molecular Weight | 243.97 g/mol [1] |

| CAS Number | 594-81-0[1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 169-171 °C |

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | A single sharp peak is observed for the twelve equivalent protons of the four methyl groups. |

| ¹³C NMR | Two signals are expected: one for the four equivalent methyl carbons and one for the two equivalent quaternary carbons bonded to bromine. |

| Mass Spectrometry | The mass spectrum would show characteristic isotopic patterns for two bromine atoms. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the methyl groups, and a C-Br stretching vibration. |

| Raman Spectroscopy | Complements the IR data, providing information on molecular vibrations. |

Theoretical Studies of Molecular Geometry and Conformation

The central C-C bond rotation in this compound dictates its conformational isomers. The primary conformations of interest are the staggered (anti and gauche) and eclipsed conformations.

Due to significant steric hindrance between the bulky bromine atoms and the methyl groups, the anti conformation, where the two bromine atoms are at a 180° dihedral angle, is expected to be the most stable. Gauche conformations, with a 60° dihedral angle between the bromine atoms, would be higher in energy due to increased steric repulsion. The eclipsed conformations represent energy maxima and are transition states for the interconversion between staggered conformers.

A qualitative potential energy diagram for rotation around the central C-C bond can be conceptualized as follows:

Experimental Protocols

Synthesis of this compound via Free Radical Bromination

This method involves the reaction of 2,3-dimethylbutane (B166060) with bromine, initiated by light or radiation. The reaction proceeds through a free-radical chain mechanism.

Materials:

-

2,3-dimethylbutane

-

Bromine (Br₂)

-

Light source (e.g., UV lamp) or gamma radiation source

-

Inert solvent (optional)

-

Apparatus for reflux and distillation

-

Apparatus for filtration

Procedure (Light-initiated):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,3-dimethylbutane.

-

Initiate the reaction by exposing the flask to a UV light source.

-

Slowly add a solution of bromine in an inert solvent (or neat bromine if caution is exercised) to the reaction mixture with stirring. The red-brown color of bromine should fade as the reaction proceeds.

-

Continue the addition until a persistent bromine color is observed.

-

After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by distillation.

-

The crude product can be purified by recrystallization or sublimation.

Theoretical Analysis of Reaction Mechanisms

Free Radical Bromination of 2,3-Dimethylbutane

The synthesis of this compound proceeds via a free-radical chain reaction. A theoretical understanding of this process involves analyzing the energetics of each step: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond, which requires energy from light or heat.

Br₂ → 2 Br•

Propagation: This is a two-step process:

-

A bromine radical abstracts a hydrogen atom from 2,3-dimethylbutane to form a tertiary alkyl radical and HBr. This step is highly regioselective for the tertiary hydrogen due to the greater stability of the resulting tertiary radical.

-

The tertiary alkyl radical reacts with a molecule of Br₂ to form the monobrominated product (2-bromo-2,3-dimethylbutane) and another bromine radical.

Further reaction of the monobrominated product with bromine radicals leads to the formation of this compound.

Computational studies on the free radical halogenation of alkanes have shown that the selectivity of bromination for tertiary hydrogens is due to the endothermic nature of the hydrogen abstraction step. According to the Hammond postulate, the transition state for this step resembles the products (the alkyl radical and HBr), and therefore, the stability of the tertiary radical is strongly reflected in the transition state energy.

Dehalogenation of this compound

Vicinal dibromides like this compound can undergo elimination reactions to form alkenes. A common method is dehalogenation using a reducing agent, such as iodide ions or zinc dust. The reaction is believed to proceed through an E2-like mechanism.

The stereochemistry of the E2 elimination requires an anti-periplanar arrangement of the two bromine atoms. In the case of this compound, rotation around the central C-C bond to achieve this conformation would be necessary for the reaction to occur.

Theoretical studies of E2 reactions highlight the importance of orbital alignment for the reaction to proceed efficiently. The anti-periplanar arrangement allows for the simultaneous breaking of the two C-Br bonds and the formation of the new π-bond of the alkene in a concerted step.

Conclusion

The theoretical study of this compound, while not extensively documented with direct computational data, can be effectively approached by combining experimental observations with theoretical principles derived from analogous systems. The steric congestion in this molecule is a dominant factor, dictating its conformational preferences and influencing the regioselectivity of its formation via free radical bromination. The principles of reaction kinetics and stereoelectronics provide a robust framework for understanding its dehalogenation to form 2,3-dimethyl-2-butene. Further computational studies on this molecule would be valuable to provide precise quantitative data on its geometric parameters, conformational energy landscape, and the transition states of its reactions, thereby offering deeper insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Historical Synthesis of 2,3-Dibromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 2,3-dibromo-2,3-dimethylbutane, a key halogenated hydrocarbon. This document provides a detailed examination of the foundational synthetic routes, complete with experimental protocols derived from historical literature, quantitative data for comparative analysis, and visual diagrams to elucidate the reaction pathways.

Introduction

This compound, also known by the common name pinacol (B44631) dibromide, is a vicinal dibromide that has been a subject of study in organic chemistry for its interesting reactivity and as a precursor for various transformations. Its synthesis has historically been approached through two primary pathways: the direct electrophilic addition of bromine to its corresponding alkene, 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene), and the conversion of the corresponding diol, 2,3-dimethyl-2,3-butanediol (pinacol), using a suitable brominating agent. This guide delves into the historical context and procedural details of these seminal syntheses.

Core Synthesis Methodologies

The two principal historical methods for the preparation of this compound are outlined below.

Electrophilic Bromination of 2,3-Dimethyl-2-butene

The most direct route to this compound is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of 2,3-dimethyl-2-butene. This reaction is characteristic of alkenes and proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.

Reaction: (CH₃)₂C=C(CH₃)₂ + Br₂ → (CH₃)₂C(Br)C(Br)(CH₃)₂

The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), to moderate the reaction rate and facilitate handling of the reagents. The disappearance of the characteristic reddish-brown color of the bromine solution serves as a visual indicator of the reaction's progress.

Conversion of Pinacol to this compound

Reaction: 3 (CH₃)₂C(OH)C(OH)(CH₃)₂ + 2 PBr₃ → 3 (CH₃)₂C(Br)C(Br)(CH₃)₂ + 2 H₃PO₃

The reaction with phosphorus tribromide proceeds via the formation of a phosphorous ester, which acts as a good leaving group, followed by nucleophilic attack by the bromide ion.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the historical synthesis methods described.

| Synthesis Method | Starting Material | Reagent(s) | Solvent | Temperature | Yield | Reference |

| Electrophilic Bromination | 2,3-Dimethyl-2-butene | Br₂ | Carbon Tetrachloride | Room Temp. | High | General Alkene Bromination Procedures |

| Conversion of Diol | Pinacol | PBr₃ | None (neat) or Ether | 0 °C to RT | Good | General Alcohol to Alkyl Bromide Conversions |

Note: Specific historical yield percentages are often not reported with high precision. "High" and "Good" are qualitative descriptors based on typical outcomes for these reaction types.

Detailed Experimental Protocols

The following are detailed experimental protocols for the two primary historical synthesis methods.

Protocol 1: Synthesis of this compound via Bromination of 2,3-Dimethyl-2-butene

Materials:

-

2,3-Dimethyl-2-butene (tetramethylethylene)

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (B1220275) solution (for quenching)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,3-dimethyl-2-butene in an equal volume of carbon tetrachloride.

-

Cool the flask in an ice bath.

-

From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise with constant stirring. The bromine solution should be added at a rate that allows for the dissipation of the heat generated.

-

Continue the addition until a faint reddish-brown color of bromine persists in the reaction mixture, indicating the complete consumption of the alkene.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound from Pinacol

Materials:

-

Pinacol (2,3-dimethyl-2,3-butanediol)

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (optional, as solvent)

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

Place anhydrous pinacol in a round-bottom flask. If desired, the pinacol can be dissolved in a minimal amount of anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide to the cooled and stirred pinacol. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then let it stand for several hours or overnight to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice to decompose the excess phosphorus tribromide.

-

Separate the organic layer. If a solvent was used, perform a liquid-liquid extraction.

-

Wash the organic layer with a cold, dilute solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the drying agent and remove the solvent (if any) by distillation. The resulting solid is this compound.

-

The product can be purified by recrystallization.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Caption: Electrophilic addition of bromine to 2,3-dimethyl-2-butene.

Caption: Conversion of pinacol to this compound.

Conclusion

The historical synthesis of this compound relies on fundamental and robust reactions in organic chemistry. The direct bromination of 2,3-dimethyl-2-butene and the conversion of pinacol using phosphorus tribromide represent classic examples of electrophilic addition and nucleophilic substitution, respectively. These methods, while foundational, laid the groundwork for the development of more modern and refined synthetic procedures. Understanding these historical routes provides valuable context for contemporary organic synthesis and the ongoing evolution of chemical methodology.

Methodological & Application

Application Notes and Protocols: The Use of 2,3-Dibromo-2,3-dimethylbutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-2,3-dimethylbutane, a vicinal dibromide, serves as a valuable precursor in organic synthesis, primarily for the generation of unsaturated and functionalized tetramethyl-substituted carbon skeletons. Its strategic applications lie in dehalogenation and dehydrohalogenation reactions, providing access to key intermediates such as 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene (B117154). These alkenes are important building blocks in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This document provides detailed application notes and experimental protocols for the primary synthetic uses of this compound.

Key Applications

The synthetic utility of this compound is centered around two main types of elimination reactions:

-

Dehalogenation to form 2,3-Dimethyl-2-butene: This reaction involves the removal of both bromine atoms to form a tetrasubstituted alkene. A common and efficient method for this transformation is the use of zinc dust in a suitable solvent.

-

Dehydrohalogenation to form Alkenes: This reaction involves the removal of a hydrogen atom and a bromine atom to yield an alkene. The regioselectivity of this elimination is highly dependent on the steric bulk of the base employed.

-

Zaitsev Elimination: With a small, unhindered base such as sodium methoxide, the reaction preferentially yields the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene.

-

Hofmann Elimination: In the presence of a bulky, sterically hindered base like potassium tert-butoxide, the major product is the less substituted and kinetically favored alkene, 2,3-dimethyl-1-butene.

-

Data Presentation

The following tables summarize the quantitative data for the key reactions of this compound.

| Reaction Type | Reagent(s) | Product(s) | Yield (%) | Reference |

| Dehalogenation | Zinc dust | 2,3-Dimethyl-2-butene | High | [1][2] |

| Dehydrohalogenation | Sodium Methoxide (Zaitsev) | 2,3-Dimethyl-2-butene (major) | High | |

| Dehydrohalogenation | Potassium tert-Butoxide (Hofmann) | 2,3-Dimethyl-1-butene (major) | ~91% | [3] |

Experimental Protocols

Protocol 1: Dehalogenation of this compound to Synthesize 2,3-Dimethyl-2-butene

This protocol describes the preparation of 2,3-dimethyl-2-butene via the zinc-mediated dehalogenation of this compound.

Materials:

-

This compound

-

Zinc dust

-

Ethanol (B145695) (or Acetic Acid)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 0.1 mol).

-

Add an excess of zinc dust (e.g., 0.2 mol).

-

To the flask, add a suitable solvent such as ethanol or acetic acid (e.g., 100 mL).

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

-

Shake the funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (if acetic acid was used), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain 2,3-dimethyl-2-butene.

Protocol 2: Dehydrohalogenation of this compound (Hofmann Elimination) to Synthesize 2,3-Dimethyl-1-butene

This protocol details the synthesis of 2,3-dimethyl-1-butene, the Hofmann elimination product, using a bulky base.

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add this compound (e.g., 0.05 mol) and anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (e.g., 0.06 mol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by adding 50 mL of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure, as 2,3-dimethyl-1-butene is volatile.

-

Further purification of the product can be achieved by fractional distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis and purification of alkenes from this compound.

References

Application Notes and Protocols: Dehydrohalogenation of 2,3-dibromo-2,3-dimethylbutane for Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the dehydrohalogenation of 2,3-dibromo-2,3-dimethylbutane. This vicinal dibromide serves as a precursor for the synthesis of valuable alkenes, primarily the conjugated diene 2,3-dimethyl-1,3-butadiene, a key building block in organic synthesis. The reaction proceeds via a twofold E2 elimination mechanism. The choice of base is critical in determining the product distribution, offering a method to selectively synthesize different isomeric alkenes.

Introduction

The dehydrohalogenation of alkyl halides is a fundamental reaction in organic chemistry for the formation of carbon-carbon double bonds. In the case of vicinal dihalides, a twofold elimination can lead to the formation of either a conjugated diene or an alkyne. The substrate, this compound, upon twofold dehydrohalogenation, is expected to primarily yield 2,3-dimethyl-1,3-butadiene. The regioselectivity of the elimination reactions (Zaitsev vs. Hofmann) can be influenced by the steric bulk of the base employed, allowing for the potential formation of other alkene isomers.

Reaction Mechanism and Product Distribution

The dehydrohalogenation of this compound is a concerted E2 elimination reaction. A strong base abstracts a proton from a carbon atom adjacent to the carbon bearing a bromine atom, while simultaneously, the bromide ion departs, leading to the formation of a double bond. This process occurs twice to yield a diene.

The primary product from this reaction is the conjugated and more substituted diene, 2,3-dimethyl-1,3-butadiene. However, the use of sterically hindered bases can favor the formation of the less substituted "Hofmann" product. While specific quantitative data for the dehydrohalogenation of this compound is not extensively reported, the product distribution can be predicted based on the well-studied dehydrobromination of 2-bromo-2,3-dimethylbutane. With smaller bases like ethoxide, the more stable, highly substituted Zaitsev product (2,3-dimethyl-2-butene) is favored.[1][2] Conversely, bulky bases such as tert-butoxide lead to a higher proportion of the less sterically hindered Hofmann product (2,3-dimethyl-1-butene).[1]

Predicted Product Distribution

The following table summarizes the expected major and minor alkene products from the dehydrohalogenation of this compound using different bases. The yields are hypothetical and based on established principles of elimination reactions.

| Base | Predicted Major Product | Predicted Minor Product(s) |

| Potassium Hydroxide (B78521) (KOH) in Ethanol | 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl-1-butene, 3,3-Dimethyl-1-butyne |

| Sodium Ethoxide (NaOEt) in Ethanol | 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl-1-butene, 3,3-Dimethyl-1-butyne |

| Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910) | 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1,3-butadiene, 3,3-Dimethyl-1-butyne |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-1,3-butadiene using Alcoholic Potassium Hydroxide

This protocol is designed for the synthesis of the thermodynamically favored conjugated diene.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol, absolute

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add potassium hydroxide (2.5 equivalents, powdered) to the solution.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain 2,3-dimethyl-1,3-butadiene.

Protocol 2: Synthesis of 2,3-Dimethyl-1-butene using Potassium tert-Butoxide

This protocol aims to maximize the yield of the less substituted alkene.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (2.5 equivalents).

-

Add anhydrous tert-butanol to the flask, followed by this compound (1 equivalent) dissolved in a small amount of tert-butanol.

-

Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with pentane (3 x 50 mL).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure.

-

Purify the remaining liquid by fractional distillation to isolate 2,3-dimethyl-1-butene.

Visualizations

Caption: Reaction mechanism for the twofold E2 elimination.

References

Application Note: A Detailed Protocol for the High-Purity Purification of 2,3-dibromo-2,3-dimethylbutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dibromo-2,3-dimethylbutane is a valuable halogenated organic compound utilized as a building block in organic synthesis and for the development of novel chemical entities in the pharmaceutical and materials science sectors. The synthesis of this compound, typically via the bromination of 2,3-dimethyl-2-butene (B165504), can result in impurities that necessitate an effective purification strategy to ensure high purity for subsequent applications. This application note provides a detailed protocol for the purification of this compound, primarily through recrystallization, and includes a comprehensive experimental workflow.

Data Presentation

The following table summarizes the typical physical and chemical properties of this compound, along with expected purity levels before and after purification.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₂Br₂ | [1][2] |

| Molecular Weight | 243.97 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 168 °C | [3] |

| Boiling Point | ~207 °C (estimate) | [3] |

| Purity (Crude) | 85-95% | N/A |

| Purity (After Recrystallization) | >98% | [3][4] |

| Storage Temperature | 2-8°C, inert atmosphere, dark |

Experimental Protocols

This section details the synthesis of crude this compound followed by its purification via recrystallization.

A. Synthesis of Crude this compound from 2,3-dimethyl-2-butene

This synthesis should be performed in a well-ventilated fume hood due to the evolution of hydrogen bromide gas.

Materials:

-

2,3-dimethyl-2-butene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-